Methyl farnesoate

Overview

Description

Synthesis Analysis

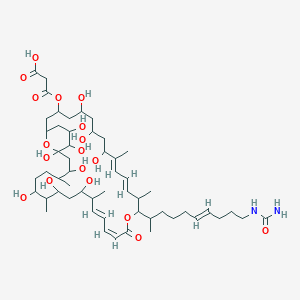

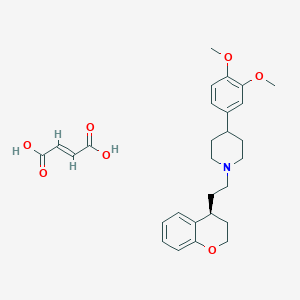

The biosynthesis pathways of MF involve several steps and remain somewhat obscure . The process starts with acetyl-CoA, which is catalyzed by a series of enzymes involved in the canonical mevalonate pathway to produce farnesyl pyrophosphate (FPP). Then, FPP is catalyzed following the arthropod-specific pathway to produce MF . Almost all genes involved in or relating to MF syntheses are highly expressed in the mandibular organ (MO) .Molecular Structure Analysis

The molecular structure of MF is characterized by a molecular formula of C16H26O2, an average mass of 250.376 Da, and a mono-isotopic mass of 250.193283 Da .Chemical Reactions Analysis

The chemical reactions involving MF are part of its biosynthesis process. The reactions start with acetyl-CoA and proceed through the mevalonate pathway to produce farnesyl pyrophosphate (FPP). FPP is then catalyzed to produce MF .Physical And Chemical Properties Analysis

MF has a molecular formula of C16H26O2, an average mass of 250.376 Da, and a mono-isotopic mass of 250.193283 Da .Scientific Research Applications

Role in Crustacean Development

The sesquiterpenoid hormone MF plays a vital role during crustacean development . It is mainly evidenced by its varied titers during different developmental stages . The biosynthesis pathways of MF remain obscure to some extent .

Involvement in Metamorphosis Regulation

MF plays a dual role in regulating Drosophila metamorphosis . MF is produced by the larval Corpus allatum (CA) and released into the hemolymph, from where it exerts its anti-metamorphic effects indirectly after conversion to JHB3 . It also acts as a hormone itself through a direct interaction with Met and Gce, the two JH receptors .

Role in Reproduction

Studies have indicated that MF is involved in vitellogenin biosynthesis in the ovary and hepatopancreas of E. sinensis . This provides a new resource to study modulatory effects of the FAMeT family of enzymes in crustacean reproduction .

Impact on Molting

Research has shown that the injection of MF can have an effect on molting in male crabs . This suggests that MF could be used to manipulate the molting process in crustaceans .

Role in Biosynthesis Pathways

MF biosynthesis and related pathway genes have been identified in Scylla paramamosain . These include genes involved in acetyl-CoA metabolism, the mevalonate pathway, the sesquiterpenoids synthesis pathway, and the methionine cycle pathway .

Evolutionary Significance

The study of MF has increased our understanding of synthetic metabolism tailored for sesquiterpenoid hormones in S. paramamosain and other closely related species . This could have significant implications for our understanding of the evolution of these species .

Mechanism of Action

Target of Action

Methyl farnesoate (MF) primarily targets the juvenile hormone receptors, Met and Gce . These receptors play a crucial role in the regulation of metamorphosis and reproduction in various organisms, particularly in crustaceans .

Mode of Action

Methyl farnesoate is produced by the larval corpus allatum (CA) and released into the hemolymph . It exerts its effects indirectly after conversion to JHB3, as well as acting as a hormone itself through a direct interaction with Met and Gce . This interaction triggers a series of physiological changes that regulate the development and reproduction of the organism .

Biochemical Pathways

The biosynthesis of methyl farnesoate involves several pathways. It is initiated by acetyl-CoA, which is catalyzed by a series of enzymes involved in the canonical mevalonate pathway to produce farnesyl pyrophosphate (FPP). Then, FPP is catalyzed following the arthropod-specific pathway to produce MF .

Pharmacokinetics

It is known that methyl farnesoate is produced by the larval ca and released into the hemolymph, indicating a systemic distribution within the organism .

Result of Action

Methyl farnesoate plays a vital role in crustacean development, primarily by enhancing reproductive maturation and maintaining juvenile morphology . It has been shown to increase mean oocyte diameter and testicular follicle diameter, as well as mean gonad indices . It also plays a role in the regulation of molting .

Action Environment

The action of methyl farnesoate is influenced by environmental cues. For example, photoperiod and temperature co-regulate male sex determination in Daphnia spp., a genus of small planktonic crustaceans . Furthermore, certain environmental chemicals, known as insect growth regulating insecticides (IGRs), can stimulate male sex determination in some crustacean species .

Safety and Hazards

Future Directions

Future research might focus on understanding the synthetic metabolism tailored for sesquiterpenoid hormones in various species . Additionally, the potential role of MF as a juvenile hormone in arthropods has been a topic of long-standing debate . Further studies are needed to elucidate the molecular mechanisms by which the combinatorial effect of eyestalk hormones, neuromediators, and other factors coordinate to regulate ovarian maturation .

properties

IUPAC Name |

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXNIPBVLQYAB-VDQVFBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893654 | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10485-70-8 | |

| Record name | Methyl farnesoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)

![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)

![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)